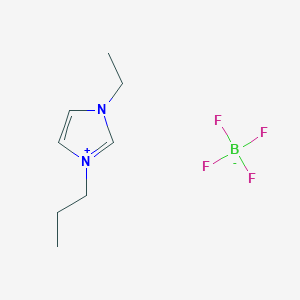

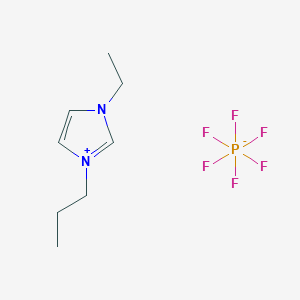

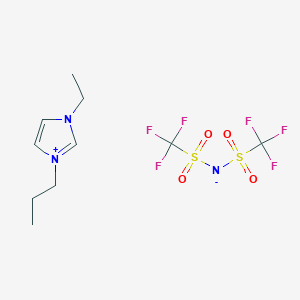

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . They have very low volatility and are consequently considered as a green replacement to the organic solvents that have been widely used to date .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide is complex, involving multiple interactions . The nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments have been studied using first principles dynamical simulations .

Chemical Reactions Analysis

Ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have unique properties that make them useful in a variety of chemical reactions. For instance, they have low volatility, high thermal stability, good conductivity, and a wide electrochemical window . These properties make them good candidates for use as electrolytes in lithium-ion batteries .

Physical And Chemical Properties Analysis

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide exhibits both a relatively low viscosity and a high conductivity . It also has a high ionicity and Li-ion transference number . These properties make it a good candidate for use as an electrolyte in Li-ion batteries .

Applications De Recherche Scientifique

Electrolytes in Energy Storage Devices

This compound is used as an electrolyte in lithium/sodium ion batteries due to its non-volatility, high thermal stability, and high ionic conductivity. These properties make it an excellent medium for energy storage and conversion .

Dye-Sensitized Solar Cells

It finds application in dye-sensitized solar cells as an electrolyte. The unique properties of the compound contribute to the efficiency and stability of these solar cells .

Conducting Polymers Synthesis

The ionic liquid is utilized as a medium for the synthesis of conducting polymers . Its stable nature allows for controlled polymerization processes .

Intercalation Electrode Materials

It is also used in the intercalation of electrode materials, which is crucial for developing advanced battery technologies .

Gel Polymer Electrolytes (GPEs)

The compound is a key component in creating new gel polymer electrolytes (GPEs) for various applications, including flexible electronics and advanced battery systems .

Reconditioning Agents for Paper Artifacts

In the field of art conservation, this ionic liquid is explored as a reconditioning agent for paper artifacts, offering a non-invasive method to restore and preserve historical documents .

Mécanisme D'action

Target of Action

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, also known as EMIM[TFSI], is a type of ionic liquid . Its primary targets are electroactive species in various applications, particularly in the field of electrochemistry .

Mode of Action

EMIM[TFSI] interacts with its targets through electrostatic interactions, hydrogen bonding, and induced dipole moments . These interactions are complex and multifaceted, involving both structural and electronic aspects . The compound’s cation and anion components play crucial roles in these interactions .

Biochemical Pathways

It’s known that the compound can influence the ion transport properties of certain materials . For instance, it has been used to enhance the number of free zinc ions in gel polymer electrolytes, leading to improved ionic conductivity .

Result of Action

The primary result of EMIM[TFSI]'s action is the enhancement of ionic conductivity in the materials it interacts with . This makes it valuable in the fabrication of devices like lithium-ion batteries . Additionally, the compound’s interactions can lead to changes in the physical properties of the materials it’s used with, such as their electrochemical stability and dielectric response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of EMIM[TFSI]. For instance, temperature can affect the compound’s interactions with its targets . Moreover, the compound’s performance can be influenced by the specific characteristics of the materials it’s used with .

Safety and Hazards

While ionic liquids like 1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide have low volatility, they can still pose fire and explosion hazards . The auto-ignition temperature of this ionic liquid was found to be 478 °C with an ignition delay time of 12.6 s . Therefore, it’s important to handle this compound with care, especially at elevated temperatures .

Propriétés

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-propylimidazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-3-5-10-7-6-9(4-2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-8H,3-5H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGBDTRCXCDTKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{(2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310597.png)

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)